molecular formula C19H16FN3O3S B2573817 5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 439109-12-3

5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No. B2573817
CAS RN: 439109-12-3
M. Wt: 385.41
InChI Key: BJAMVBSZKAMLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one, also known as FSIQ, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties. FSIQ has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. In

Scientific Research Applications

Synthesis and Antitumor Activity

  • Imidazoquinazoline derivatives, including those similar to the specified compound, have been synthesized and evaluated for their antitumor activity. For instance, certain derivatives have shown effectiveness against human mammary carcinoma cell lines, indicating potential in cancer treatment research (Georgey, 2014).

Quinazolinone Synthesis

  • The synthesis of quinazolinones, such as the specified compound, has been explored through base-promoted reactions. These synthetic methods contribute to the development of compounds like methaqualone, indicating their importance in pharmaceutical chemistry (Iqbal et al., 2019).

Antimicrobial Activity

  • Some quinazolinone derivatives exhibit antimicrobial properties. For example, specific compounds have shown moderate antibacterial activity against strains like B. Subtilis and E. Coli, and excellent activity against fungal strains (Kumar et al., 2018).

Antiviral Properties

  • Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities. They have shown effectiveness against various viruses, including influenza and severe acute respiratory syndrome corona, demonstrating their potential in antiviral drug development (Selvam et al., 2007).

Antifungal Activity

  • Some quinazolinone derivatives possess significant antifungal activities. For instance, specific compounds have demonstrated high inhibitory effects on fungal growth, with potential applications in antifungal treatments (Xu et al., 2007).

Benzodiazepine Receptor Interaction

  • Imidazoquinoline derivatives have been studied for their binding affinity to the GABAA/benzodiazepine receptor, exhibiting a range of intrinsic efficacies. This suggests potential applications in the development of drugs affecting the central nervous system (Tenbrink et al., 1994).

Crystal Structure Analysis

  • The crystal structure of compounds similar to the specified molecule has been analyzed to understand their molecular interactions. Such studies are crucial in drug design and development (Matthews et al., 1990).

Antimicrobial and Anticancer Evaluation

  • Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties. This includes studies against bacterial and fungal strains, as well as cancer cell lines, underscoring their potential in therapeutic applications (Deep et al., 2013).

Antibacterial Activity and Molecular Docking Studies

  • Some quinazolinone derivatives have been synthesized and evaluated for their antibacterial activity. Molecular docking studies further assist in understanding their mechanism of action, which is valuable for antibiotic drug development (Mood et al., 2022).

properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-25-15-7-13-14(8-16(15)26-2)21-19(23-9-17(24)22-18(13)23)27-10-11-3-5-12(20)6-4-11/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAMVBSZKAMLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

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